6-(4-Fluorophenyl)nicotinic acid 6-(4-Fluorophenyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 223127-24-0
VCID: VC2274850
InChI: InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)
SMILES: C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F
Molecular Formula: C12H8FNO2
Molecular Weight: 217.2 g/mol

6-(4-Fluorophenyl)nicotinic acid

CAS No.: 223127-24-0

Cat. No.: VC2274850

Molecular Formula: C12H8FNO2

Molecular Weight: 217.2 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Fluorophenyl)nicotinic acid - 223127-24-0

Specification

CAS No. 223127-24-0
Molecular Formula C12H8FNO2
Molecular Weight 217.2 g/mol
IUPAC Name 6-(4-fluorophenyl)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)
Standard InChI Key LJIXMNTVEKBCRG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F
Canonical SMILES C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F

Introduction

Chemical Identity and Structure

Basic Properties

6-(4-Fluorophenyl)nicotinic acid is an organic compound characterized by its pyridine ring structure with a carboxylic acid group and a fluorinated phenyl substituent. The basic properties of this compound are summarized in Table 1.

Table 1: Basic Properties of 6-(4-Fluorophenyl)nicotinic acid

PropertyValue
Molecular FormulaC12H8FNO2
Molecular Weight217.20 g/mol
CAS Number223127-24-0
PubChem CID22730186
AppearanceWhite solid
Creation Date in PubChem2007-12-05
Modification Date in PubChem2025-02-22

The compound consists of a pyridine ring with a carboxylic acid group at the 3-position and a 4-fluorophenyl group at the 6-position . This structural arrangement contributes to its potential biological activities and chemical reactivity.

Structural Characteristics

The chemical structure of 6-(4-Fluorophenyl)nicotinic acid features a biaryl system with a pyridine ring connected to a fluorinated phenyl ring. The carboxylic acid functional group is located at the 3-position of the pyridine ring, while the 4-fluorophenyl group is attached at the 6-position .

The compound can be represented by various structural notations:

  • IUPAC Name: 6-(4-fluorophenyl)pyridine-3-carboxylic acid

  • SMILES: C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)F

  • InChI: InChI=1S/C12H8FNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)

  • InChIKey: LJIXMNTVEKBCRG-UHFFFAOYSA-N

The fluorine atom at the para position of the phenyl ring influences both the electronic properties and the lipophilicity of the molecule, which has implications for its biological activity.

Physical Properties

Based on the available data, the physical properties of 6-(4-Fluorophenyl)nicotinic acid are summarized in Table 2.

Table 2: Physical Properties of 6-(4-Fluorophenyl)nicotinic acid

PropertyValueNote
Boiling Point384.5±32.0 °CPredicted value
Density1.318±0.06 g/cm³Predicted value
pKa2.14±0.10Predicted value
Melting PointNot specified in sources-
SolubilityNot specified in sources-

These physical properties suggest that 6-(4-Fluorophenyl)nicotinic acid is a stable compound with a high boiling point, which is characteristic of many aromatic carboxylic acids .

Identification and Nomenclature

Synonyms and Identifiers

Synonym/IdentifierType
6-(4-Fluorophenyl)nicotinic acidPrimary name
6-(4-FLUOROPHENYL)PYRIDINE-3-CARBOXYLIC ACIDSystematic name
6-(4-fluorophenyl)-3-Pyridinecarboxylic acidAlternative name
223127-24-0CAS Registry Number
MFCD06410388MDL Number
LJIXMNTVEKBCRG-UHFFFAOYSA-NInChIKey
DTXSID20627879DSSTox Substance ID
Q82534018Wikidata ID

This compound is cataloged in multiple chemical databases, indicating its relevance in chemical research and potential applications .

Molecular Formula and Mass

The molecular formula of 6-(4-Fluorophenyl)nicotinic acid is C12H8FNO2, which corresponds to a molecular mass of 217.20 g/mol . The formula indicates:

  • 12 carbon atoms forming the aromatic rings

  • 8 hydrogen atoms

  • 1 fluorine atom

  • 1 nitrogen atom in the pyridine ring

  • 2 oxygen atoms in the carboxylic acid group

This compound has a relatively low molecular weight, which can be advantageous for certain pharmaceutical applications where membrane permeability is important.

Research Applications and Biological Activity

Antimicrobial Studies

6-(4-Fluorophenyl)nicotinic acid and related derivatives have been investigated for their potential antimycobacterial activity. In particular, research has focused on nicotinic acid hydrazide derivatives as potential antitubercular agents.

According to the reported studies, a derivative designated as compound 4c in research literature, which contains a 4-fluorophenyl group attached to a nicotinic acid scaffold, was evaluated for activity against Mycobacterium tuberculosis . The results indicated that this fluorinated compound showed no appreciable activity against the tested mycobacterial strain, as shown in Table 4.

Table 4: Antitubercular Activity of Selected Nicotinic Acid Derivatives

CompoundArMean of Inhibition %MIC (μg/mL)LogP
4aC6H542.52 ± 0.63251.36
4b4-CH3C6H436.33 ± 0.58251.81
4c4-FC6H4NANA1.53
4d4-ClC6H412.45 ± 0.581002.04
4e4-BrC6H420.63 ± 0.63502.17
4f4-CH3OC6H442.63 ± 0.16251.42

This table demonstrates that the 4-fluorophenyl derivative (4c) showed no activity (NA) against M. tuberculosis, while other substitutions at the 4-position of the phenyl ring exhibited varying degrees of antimycobacterial activity .

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